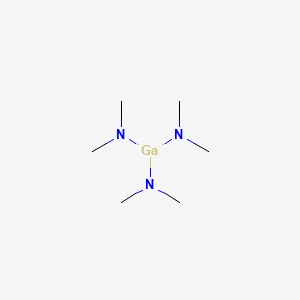
Tris(dimethylamino)gallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dimethylamino)gallium, also known as tris(dimethylamido)gallium, is an organometallic compound with the chemical formula C12H36Ga2N6. It is a white or colorless solid that is highly reactive and sensitive to moisture. This compound is primarily used as a precursor in the synthesis of other gallium-containing compounds and has significant applications in the field of materials science, particularly in the production of gallium nitride films .
Preparation Methods
Tris(dimethylamino)gallium can be synthesized through several methods. One common synthetic route involves the reaction of lithium dimethylamide with gallium trichloride. The reaction typically proceeds as follows:
3 LiNMe2+GaCl3→Ga(NMe2)3+3 LiCl
This reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The product is then purified through sublimation or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Tris(dimethylamino)gallium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide (Ga2O3) when exposed to air or oxygen.
Hydrolysis: In the presence of water, it hydrolyzes to form gallium hydroxide and dimethylamine.
Substitution: It can undergo substitution reactions with other ligands, such as alcohols or amines, to form different gallium complexes.
Common reagents used in these reactions include oxygen, water, and various organic ligands. The major products formed from these reactions are gallium oxide, gallium hydroxide, and various substituted gallium complexes .
Scientific Research Applications
Tris(dimethylamino)gallium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gallium nitride (GaN) films, which are essential in the production of high-power and high-frequency electronic devices.
Materials Science: It is utilized in the atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes to create thin films of gallium-containing materials.
Biology and Medicine: Gallium compounds, including this compound, have shown potential as antimicrobial agents due to their ability to disrupt iron-dependent biological processes in pathogens.
Industry: It is used in the production of semiconductors and optoelectronic devices, such as light-emitting diodes (LEDs) and laser diodes
Mechanism of Action
The mechanism of action of tris(dimethylamino)gallium primarily involves its ability to act as a gallium source in various chemical processes. In the context of antimicrobial activity, gallium compounds mimic iron and disrupt iron-dependent biological processes in pathogens, thereby inhibiting their growth. This is achieved by replacing iron in redox enzymes, which are crucial for the survival and virulence of many bacterial pathogens .
Comparison with Similar Compounds
Tris(dimethylamino)gallium can be compared with other similar compounds, such as tris(dimethylamino)aluminum and tris(dimethylamino)indium. These compounds share similar structures and reactivity patterns but differ in their metal centers. The uniqueness of this compound lies in its specific applications in the synthesis of gallium nitride films and its potential antimicrobial properties .
Similar Compounds
- Tris(dimethylamino)aluminum
- Tris(dimethylamino)indium
- Tris(dimethylamino)zirconium
Properties
Molecular Formula |
C6H18GaN3 |
|---|---|
Molecular Weight |
201.95 g/mol |
IUPAC Name |
N-[bis(dimethylamino)gallanyl]-N-methylmethanamine |
InChI |
InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |
InChI Key |
ZRXBTFLOBMVHAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Ga](N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
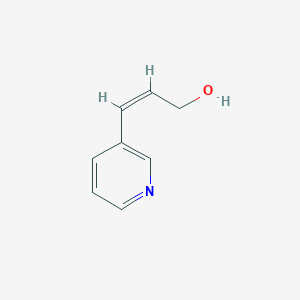
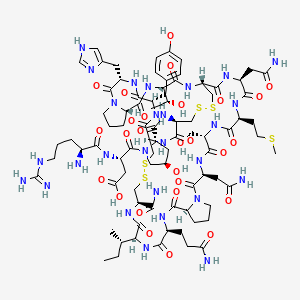

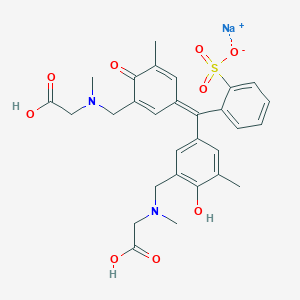
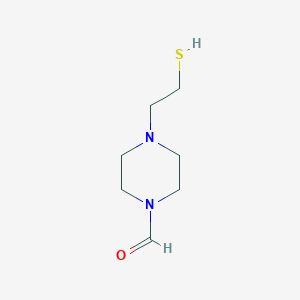
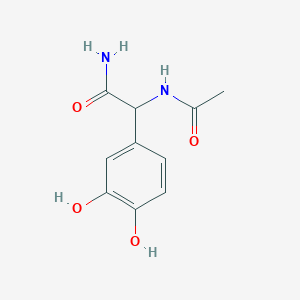
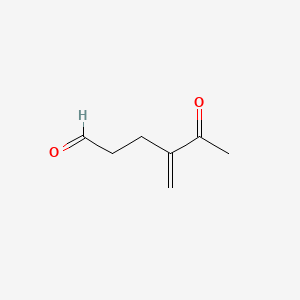
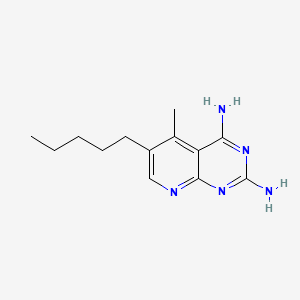
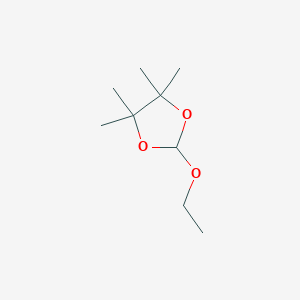

![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
